(E)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)but-2-en-1-one

Description

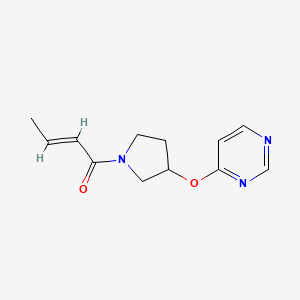

(E)-1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)but-2-en-1-one is a heterocyclic compound featuring a pyrrolidine ring substituted with a pyrimidin-4-yloxy group at the 3-position and a conjugated enone (but-2-en-1-one) moiety. Its structure combines a nitrogen-rich aromatic system (pyrimidine) with a flexible pyrrolidine scaffold and a reactive α,β-unsaturated ketone.

Properties

IUPAC Name |

(E)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)but-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-2-3-12(16)15-7-5-10(8-15)17-11-4-6-13-9-14-11/h2-4,6,9-10H,5,7-8H2,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZYHHZWOHDZRK-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N1CCC(C1)OC2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N1CCC(C1)OC2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)but-2-en-1-one typically involves the following steps:

Formation of the Pyrimidin-4-yloxy Group: This can be achieved by reacting pyrimidine with an appropriate halogenating agent to introduce a leaving group, followed by nucleophilic substitution with a hydroxyl group.

Formation of the Pyrrolidin-1-yl Group: Pyrrolidine can be synthesized through the cyclization of 1,4-diaminobutane.

Coupling Reaction: The pyrimidin-4-yloxy group is then coupled with the pyrrolidin-1-yl group using a suitable coupling reagent under controlled conditions to form the desired enone linkage.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

Oxidation: The enone moiety in this compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.

Reduction: The enone can be reduced to the corresponding alcohol or alkane using reducing agents such as sodium borohydride or hydrogenation catalysts.

Substitution: The pyrimidinyl and pyrrolidinyl groups can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4) can be used.

Reduction: Sodium borohydride (NaBH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are common reducing agents.

Substitution: Nucleophiles or electrophiles, depending on the desired substitution, can be used under conditions such as reflux or room temperature.

Major Products:

Oxidation: Epoxides or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (E)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)but-2-en-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The enone moiety could participate in Michael addition reactions with nucleophiles in biological systems, affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine/Pyrimidine Derivatives with Pyrrolidine Substituents

Compounds such as 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde and 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine (from ) share the pyrrolidin-1-yl group attached to an aromatic heterocycle. Key differences include:

- Aromatic System : The target compound uses pyrimidine (a 6-membered ring with two nitrogen atoms), whereas analogs in employ pyridine (one nitrogen) or substituted pyridines. Pyrimidine’s additional nitrogen may enhance hydrogen-bonding interactions, influencing bioavailability or target binding.

- Functional Groups: The target compound’s enone group is absent in derivatives, which instead feature aldehydes, carboxylic acids, or allyl groups.

Table 1: Structural Comparison of Pyrrolidine-Containing Heterocycles

| Compound | Aromatic Core | Key Functional Groups | Potential Applications |

|---|---|---|---|

| Target Compound | Pyrimidine | Enone, pyrrolidinyloxy | Drug design, flavor chemistry |

| 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde | Pyridine | Aldehyde, methoxy | Synthetic intermediate |

| 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine | Pyridine | Allyl, methoxy | Ligand development |

Enone-Containing Compounds

(E)-β-Damascenone, a flavor compound with an enone group (), shares the α,β-unsaturated ketone motif with the target compound. However, its cyclic terpene-derived structure contrasts with the target’s heterocyclic framework:

- Reactivity: Both compounds may undergo Michael addition or nucleophilic attacks at the β-carbon of the enone. However, (E)-β-damascenone’s cyclic structure likely reduces conformational flexibility compared to the target compound’s linear enone-pyrrolidine system .

- Applications: (E)-β-damascenone is a key aroma compound in wines and perfumes, while the target compound’s pyrimidine moiety suggests pharmacological relevance (e.g., kinase inhibition).

Pyrrolidine Derivatives with Ether Linkages

The 3-(pyrimidin-4-yloxy)pyrrolidine segment in the target compound resembles 6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde (), which features a pyrrolidine ether. Differences include:

- Substituent Position : The target compound’s pyrimidinyloxy group is at the 3-position of pyrrolidine, whereas compounds often modify the 2- or 6-positions of pyridine.

- Protective Groups : compounds use tert-butyldimethylsilyl (TBS) protecting groups, absent in the target compound, which may alter solubility or stability.

Research Findings and Limitations

- Synthetic Accessibility: The target compound’s synthesis likely involves coupling pyrimidin-4-ol with a pyrrolidine precursor, followed by enone formation—a route more complex than the alkylation/oxidation steps used for simpler pyridine derivatives .

- Contradictions : focuses on flavor compounds, whereas emphasizes synthetic intermediates. This dichotomy highlights the need for targeted studies to clarify the compound’s primary applications.

Biological Activity

(E)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)but-2-en-1-one is a synthetic organic compound notable for its complex structure that integrates a pyrimidine moiety and a pyrrolidine ring, linked through a butenone functional group. This structural configuration suggests potential biological activities, making it a candidate for pharmaceutical research. The presence of the pyrimidine and pyrrolidine rings is often associated with various bioactive properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Structural Characteristics

The compound's unique structure can be summarized as follows:

| Component | Description |

|---|---|

| Pyrimidine Moiety | A six-membered aromatic ring with nitrogen atoms, known for diverse biological interactions. |

| Pyrrolidine Ring | A five-membered saturated ring that can influence the compound's pharmacokinetics. |

| Butenone Functional Group | Contributes to reactivity and potential interactions with biological targets. |

This combination may lead to distinct biological activities not observed in other similar compounds.

The mechanism of action for this compound is hypothesized to involve interactions with various molecular targets, such as enzymes and receptors. The enone moiety could participate in Michael addition reactions with nucleophiles within biological systems, potentially modulating cellular pathways.

Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of pyrimidine derivatives found that compounds similar to this compound significantly reduced inflammation markers in vitro by inhibiting COX enzymes.

Study 2: Anticancer Activity

Research on pyrrolidine derivatives indicated that they could serve as effective anticancer agents by targeting specific signaling pathways involved in cell proliferation and survival. In vitro tests showed promising results against various cancer cell lines .

Study 3: Antimicrobial Properties

Another study highlighted the antimicrobial potential of pyrimidine-based compounds, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored for similar applications .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Pyridylbutenone | Pyridine ring with butenone | Anti-inflammatory |

| Pyrrolidine derivative | Pyrrolidine ring with various substituents | Anticancer |

| Pyrimidine analogs | Various substitutions on pyrimidine | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.